molecular formula C22H20FN5O2 B2479887 N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-35-7

N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No. B2479887
M. Wt: 405.433
InChI Key: BHGNYBOKMHOJIK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, an imidazole ring, an oxadiazole ring, and a phenyl ring. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring might be formed through a cyclization reaction, while the acetamide group could be introduced through a nucleophilic acyl substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it would have a fairly rigid structure .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group could participate in nucleophilic acyl substitution reactions, while the imidazole ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity through various hydrogen bonding interactions in their supramolecular architectures. These complexes show promise due to their structural features and bioactivity (Chkirate et al., 2019).

Antimicrobial and Hemolytic Activity

  • A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and screened for antimicrobial and hemolytic activity. These compounds showed variable activity against selected microbial species, highlighting the structural influence on their bioactivity (Gul et al., 2017).

Anticancer Screening

  • N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and showed potent cytotoxic results against breast cancer cell lines. This study demonstrates the potential of such compounds in developing new anticancer drugs (Abu-Melha, 2021).

Antifungal and Apoptotic Effects

  • Triazole-oxadiazole compounds were synthesized and showed potent antifungal and apoptotic effects against various Candida species. These findings indicate their potential as antifungal agents with specific modes of action (Çavușoğlu et al., 2018).

Inhibitors for Biological Targets

  • Novel 1, 2, 4-oxadiazoles were identified as potent and selective histamine H3 receptor antagonists, illustrating the role of structural modification in enhancing activity profiles for specific receptor targeting (Clitherow et al., 1996).

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-3-15-7-4-6-14(2)20(15)25-19(29)12-28-11-18(24-13-28)21-26-22(30-27-21)16-8-5-9-17(23)10-16/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGNYBOKMHOJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

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